molecular formula C17H26O3 B12557917 6-Decylsalicylic Acid CAS No. 148529-38-8

6-Decylsalicylic Acid

Cat. No.: B12557917
CAS No.: 148529-38-8
M. Wt: 278.4 g/mol
InChI Key: ZQDLBPGHPAIXKL-UHFFFAOYSA-N
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Description

6-Decylsalicylic Acid is an organic compound belonging to the salicylic acid family It is characterized by a decyl group attached to the sixth carbon of the salicylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Decylsalicylic Acid typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Decylsalicylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated salicylic acids and other substituted derivatives.

Scientific Research Applications

6-Decylsalicylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Decylsalicylic Acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, by binding to their active sites. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

    Salicylic Acid: The parent compound, widely used in skincare and medicine.

    Acetylsalicylic Acid (Aspirin): Known for its analgesic and anti-inflammatory properties.

    Methyl Salicylate: Used in topical analgesics and liniments.

Uniqueness: 6-Decylsalicylic Acid stands out due to its longer alkyl chain, which imparts unique physicochemical properties. This structural modification enhances its lipophilicity, making it more effective in penetrating biological membranes and potentially increasing its efficacy in certain applications.

Properties

CAS No.

148529-38-8

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-decyl-6-hydroxybenzoic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20/h10,12-13,18H,2-9,11H2,1H3,(H,19,20)

InChI Key

ZQDLBPGHPAIXKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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